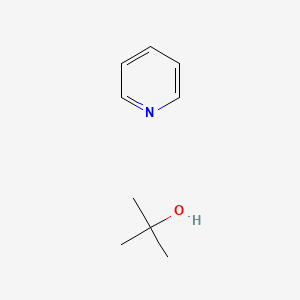
2-Methylpropan-2-ol;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropan-2-ol, also known as tert-butanol, is a tertiary alcohol with the molecular formula (CH₃)₃COH. It is a clear, colorless liquid with a camphor-like odor. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. It is a colorless liquid with a distinct, unpleasant fish-like smell. The combination of 2-Methylpropan-2-ol and pyridine forms a compound that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropan-2-ol can be synthesized through the hydration of isobutene in the presence of sulfuric acid. Another method involves the reaction of acetone with methyl magnesium bromide, followed by hydrolysis . Pyridine can be synthesized through the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde .
Industrial Production Methods: Industrially, 2-Methylpropan-2-ol is produced by the catalytic hydration of isobutene. Pyridine is produced through the reaction of acetaldehyde and ammonia in the presence of an acid catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form tert-butyl hydroperoxide and further to tert-butyl alcohol . Pyridine undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .
Common Reagents and Conditions: Common reagents for the oxidation of 2-Methylpropan-2-ol include potassium permanganate and chromium trioxide. For pyridine, common reagents include nitric acid for nitration and sulfuric acid for sulfonation .
Major Products: The major products formed from the oxidation of 2-Methylpropan-2-ol are tert-butyl hydroperoxide and tert-butyl alcohol. Pyridine derivatives, such as nitropyridine and halopyridine, are formed through electrophilic substitution reactions .
Scientific Research Applications
2-Methylpropan-2-ol is used as a solvent in the production of paints, varnishes, and other coatings. It is also used as an intermediate in the synthesis of other chemicals, such as 2-methylpropan-1,3-diol and 2-methylpropan-2-yl acetate . Pyridine is used as a precursor to agrochemicals and pharmaceuticals. It is also used as a solvent and reagent in organic synthesis .
Mechanism of Action
2-Methylpropan-2-ol acts as a solvent and a reagent in various chemical reactions. Its mechanism of action involves the formation of hydrogen bonds with other molecules, which facilitates the dissolution and reaction of solutes . Pyridine acts as a nucleophile in many reactions, where it donates a pair of electrons to form a bond with an electrophile .
Comparison with Similar Compounds
2-Methylpropan-2-ol is similar to other tertiary alcohols, such as 2-methylpropan-1-ol and 2-butanol. it is more difficult to oxidize due to the steric hindrance around the hydroxyl group . Pyridine is similar to other nitrogen-containing heterocycles, such as pyrimidine and pyrazine. Its basicity and nucleophilicity make it unique among these compounds .
List of Similar Compounds:- 2-Methylpropan-1-ol
- 2-Butanol
- Pyrimidine
- Pyrazine
Properties
CAS No. |
18021-90-4 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methylpropan-2-ol;pyridine |
InChI |
InChI=1S/C5H5N.C4H10O/c1-2-4-6-5-3-1;1-4(2,3)5/h1-5H;5H,1-3H3 |
InChI Key |
GGEPMWAXNJCOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















